5-chloro-2-ethyl-1H-1,3-benzodiazol-7-amine
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Overview
Description
5-chloro-2-ethyl-1H-1,3-benzodiazol-7-amine is an organic compound with the molecular formula C9H10ClN3 It belongs to the class of benzodiazoles, which are heterocyclic aromatic compounds containing a benzene ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-ethyl-1H-1,3-benzodiazol-7-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 5-chloro-2-ethylbenzene-1,3-diamine with a suitable reagent to form the desired benzodiazole structure. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-ethyl-1H-1,3-benzodiazol-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted benzodiazoles.
Scientific Research Applications
5-chloro-2-ethyl-1H-1,3-benzodiazol-7-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-2-ethyl-1H-1,3-benzodiazol-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-1-ethyl-1H-1,3-benzodiazol-2-amine
- 5-chloro-2-methyl-1H-1,3-benzodiazol-7-amine
- 5-chloro-2-ethyl-1H-1,3-benzodiazol-4-amine
Uniqueness
5-chloro-2-ethyl-1H-1,3-benzodiazol-7-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom and the ethyl group at specific positions on the benzodiazole ring can result in distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C9H10ClN3 |
---|---|
Molecular Weight |
195.65 g/mol |
IUPAC Name |
6-chloro-2-ethyl-1H-benzimidazol-4-amine |
InChI |
InChI=1S/C9H10ClN3/c1-2-8-12-7-4-5(10)3-6(11)9(7)13-8/h3-4H,2,11H2,1H3,(H,12,13) |
InChI Key |
XGZNEPGBMAVKQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C=C(C=C2N1)Cl)N |
Origin of Product |
United States |
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